molecular formula C20H21N5O B3745429 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

Cat. No.: B3745429
M. Wt: 347.4 g/mol
InChI Key: PNDRNIBTJFLMIV-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine is a synthetic small molecule compound featuring a piperidine ring substituted with a benzyl group and linked to a benzoyl moiety bearing a 1H-tetrazole ring. Tetrazole rings are widely utilized in medicinal chemistry as bioisosteres for carboxylic acids and carboxylate groups, often improving metabolic stability and enhancing cell membrane permeability in drug candidates . Compounds with piperidine and tetrazole scaffolds are frequently investigated for their potential as biologically active agents and are valuable tools in pharmaceutical research and development . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling. This compound requires proper handling in accordance with safe laboratory practices. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDRNIBTJFLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Advanced Organic Synthesis and Medicinal Chemistry

In the realm of advanced organic synthesis, the construction of molecules like 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine is a testament to the sophisticated methods available to chemists for forging carbon-nitrogen and carbon-carbon bonds. The synthesis would likely involve a multi-step sequence, potentially culminating in the acylation of a 4-benzylpiperidine (B145979) precursor with a 4-(1H-tetrazol-1-yl)benzoyl chloride or a related activated carboxylic acid derivative. The development of efficient and versatile synthetic protocols for creating such complex molecules is a significant area of research, with methodologies like the Suzuki coupling being employed for the concise formation of 4-benzyl piperidines and their derivatives. organic-chemistry.org

From a medicinal chemistry perspective, this compound is of interest due to the established biological activities associated with its structural components. The field consistently explores the combination of different pharmacophores to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The benzoylpiperidine fragment, for instance, is recognized as a "privileged structure" in drug discovery, appearing in a wide array of bioactive small molecules. nih.gov The incorporation of a tetrazole ring, often as a bioisostere for a carboxylic acid, further enhances the drug-like properties of a molecule. beilstein-journals.org

Structural Significance of the Piperidine, Benzoyl, and Tetrazole Moieties

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily substituted to orient functional groups in specific vectors, allowing for precise interactions with biological targets. The substitution at the 4-position, in this case with a benzyl (B1604629) group, can influence the compound's lipophilicity and potential for interactions with hydrophobic pockets in proteins.

The benzoyl moiety acts as a rigid linker connecting the piperidine ring to the tetrazole-containing phenyl group. The amide bond within this linker is a common feature in drug molecules, known for its metabolic stability and ability to participate in hydrogen bonding. The benzoylpiperidine fragment itself is a key pharmacophore in many therapeutic agents, particularly those targeting the central nervous system. mdpi.com

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In medicinal chemistry, it is frequently employed as a bioisostere of the carboxylic acid group. beilstein-journals.orgnih.gov This substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability. The tetrazole moiety can also engage in a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions, which can be crucial for binding to biological targets. nih.gov

Spectroscopic and Structural Elucidation of 4 Benzyl 1 4 1h Tetrazol 1 Yl Benzoyl Piperidine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons of the benzyl (B1604629) group and the tetrazolylbenzoyl moiety would appear in the downfield region (typically δ 7.0-8.5 ppm). A characteristic singlet corresponding to the tetrazole proton (C5-H) is anticipated at a significantly downfield chemical shift (around δ 9.0-10.0 ppm). The protons of the piperidine (B6355638) ring and the benzylic methylene (B1212753) bridge would be found in the upfield region. Due to the restricted rotation around the amide C-N bond, some piperidine signals may appear as broad peaks at room temperature. nih.govumich.eduresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide is expected to resonate at approximately δ 170 ppm. Aromatic and tetrazole carbons would appear between δ 120-150 ppm, while the aliphatic carbons of the piperidine ring and the benzyl methylene group would be observed in the upfield region (δ 25-65 ppm). researchgate.netrsc.org

To confirm these assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments would reveal proton-proton coupling networks, confirming the connectivity within the benzyl and piperidine rings.

HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the different structural fragments, such as linking the piperidine nitrogen to the benzoyl carbonyl group and the benzyl group to the C4 position of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~9.40 s 1H Tetrazole C-H
~8.05 d 2H Benzoyl Ar-H (ortho to tetrazole)
~7.70 d 2H Benzoyl Ar-H (ortho to C=O)
~7.30-7.15 m 5H Benzyl Ar-H
~4.80 br d 1-2H Piperidine H-2e, H-6e
~3.20 br t 1-2H Piperidine H-2a, H-6a
~2.60 d 2H Benzyl CH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Assignment
~170.5 C=O (Amide)
~143.0 Tetrazole C-H
~140.0 Benzyl Ar C-ipso
~138.5 Benzoyl Ar C-ipso (C-N)
~135.0 Benzoyl Ar C-ipso (C-C=O)
~129.5 Benzoyl Ar CH
~129.0 Benzyl Ar CH
~128.5 Benzyl Ar CH
~126.5 Benzyl Ar CH
~121.0 Benzoyl Ar CH
~48.0 (broad) Piperidine C-2, C-6
~43.0 Benzyl CH₂
~37.5 Piperidine C-4

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS provides an experimental mass that can be compared to the calculated exact mass of the proposed molecular formula.

For this compound, the molecular formula is C₂₀H₂₁N₅O. The calculated monoisotopic mass is 359.1746 Da. An HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The observation of an ion with an m/z value matching the calculated value of 360.1824 within a narrow tolerance (e.g., ±5 ppm) would provide strong evidence for the correct elemental composition, confirming that the desired product was formed. umich.edu

Table 3: Predicted HRMS Data

Species Molecular Formula Calculated Exact Mass (Da) Predicted Observed m/z
[M] C₂₀H₂₁N₅O 359.1746 N/A
[M+H]⁺ C₂₀H₂₂N₅O⁺ 360.1824 360.1824 ± 0.0018

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands:

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹, characteristic of a tertiary amide carbonyl group. nih.gov

Aromatic C=C Stretch: Multiple medium to weak bands between 1450-1600 cm⁻¹ would indicate the presence of the two aromatic rings.

Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrations, including C=N and N=N stretching, typically found in the 1400-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions. nih.govpnrjournal.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl methylene groups will appear just below 3000 cm⁻¹. chemicalbook.com

C-N Stretching: Vibrations corresponding to the C-N bonds of the amide and piperidine ring would be present in the fingerprint region (1000-1350 cm⁻¹).

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000 Medium-Weak Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
~1645 Strong Amide C=O Stretch (Amide I)
1600-1450 Medium-Weak Aromatic C=C Stretch
1470-1350 Medium Tetrazole Ring Stretch (C=N, N=N)
1350-1200 Medium-Strong Amide C-N Stretch (Amide III)

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Obtaining suitable single crystals of this compound would allow for its complete structural elucidation. Based on studies of related N-acylpiperidine derivatives, several structural features can be anticipated: nih.govnih.gov

Piperidine Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation. To minimize steric hindrance, the bulky 4-benzyl substituent would likely occupy an equatorial position.

Amide Group Planarity: The amide functional group (C-CO-N-C) is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Molecular Packing: In the crystal lattice, molecules would be packed together, stabilized by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds involving the amide oxygen or tetrazole nitrogens. C-H···π interactions between the aromatic rings are also possible. nih.gov

A crystallographic analysis would provide precise data on all geometric parameters, confirming the connectivity established by NMR and revealing the molecule's preferred solid-state conformation.

Table 5: Representative Crystal Data for a Substituted Piperidine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~14.1
b (Å) ~14.2
c (Å) ~27.7
β (°) ~97.0
V (ų) ~5500
Z 4

Data derived from a related N'-(1-benzylpiperidin-4-yl)acetohydrazide structure for illustrative purposes. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for studying chiral molecules. They measure the differential absorption of left- and right-circularly polarized light and are exquisitely sensitive to the stereochemistry of a molecule.

The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit a CD or VCD spectrum, and this technique is not applicable for its analysis.

However, this section becomes highly relevant for chiral derivatives. If a substituent were introduced to the piperidine or benzyl group creating a stereocenter, the resulting product would be a pair of enantiomers. In such cases, chiroptical spectroscopy would be essential for:

Confirming the synthesis of a chiral, non-racemic product.

Determining the absolute configuration of the enantiomers, often by comparing experimental spectra to those predicted by quantum chemical calculations. mdpi.com

Assessing the enantiomeric purity or enantiomeric excess (ee) of the sample.

For quantitative determination of enantiomeric purity of chiral piperidine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice. whiterose.ac.uk However, chiroptical methods provide unique structural information about the chiral molecule in solution that is complementary to other analytical techniques. nih.govnih.gov

Computational and Theoretical Investigations of 4 Benzyl 1 4 1h Tetrazol 1 Yl Benzoyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular properties of 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine at the electronic level. These methods are instrumental in predicting the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

The geometry of this compound is optimized to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Due to the flexibility of the piperidine (B6355638) ring and the rotatable bonds, the molecule can exist in several conformations.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of a bulky N-acyl group, such as the [4-(1H-tetrazol-1-yl)benzoyl] moiety, can influence the ring's geometry and the energetic preference for axial versus equatorial substitution of the benzyl (B1604629) group. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the relative energies of different conformers. researchgate.netnih.gov For N-acylpiperidines, a pseudoallylic strain can favor an axial orientation of substituents at the 2-position, though for a 4-substituent like the benzyl group, the equatorial position is generally more stable to avoid 1,3-diaxial interactions. nih.govacs.org The energy difference between the chair and twist-boat conformations of the piperidine ring is also a key aspect of the conformational analysis. nih.gov

Table 1: Predicted Geometrical Parameters for the Optimized Structure of a Benzoylpiperidine Analog

Parameter Bond/Angle Predicted Value
Bond Length C-N (amide) 1.37 Å
C=O (amide) 1.24 Å
C-C (piperidine) 1.53 - 1.54 Å
C-N (piperidine) 1.47 Å
Bond Angle O=C-N (amide) 121.5°
C-N-C (piperidine) 112.0°
Dihedral Angle C-C-N-C (piperidine) ~55-60° (chair)

Note: Data is representative and adapted from computational studies on analogous N-acylpiperidine structures.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of the molecule are explored through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for a Tetrazole-Phenyl Analog

Parameter Predicted Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.83
HOMO-LUMO Gap 4.02

Note: Data is representative and based on DFT calculations (B3LYP method) for 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of the molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, using methods like Gauge-Independent Atomic Orbital (GIAO), can be compared with experimental data to confirm the structure. conicet.gov.arpnrjournal.com For 1-substituted tetrazoles, the 15N NMR chemical shifts are particularly sensitive to the electronic environment of the ring nitrogens. conicet.gov.ar

Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These theoretical spectra help in assigning the vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the amide, the N=N stretches of the tetrazole ring, and the various C-H bending and stretching modes of the piperidine and aromatic rings. pnrjournal.com

Table 3: Predicted 15N NMR Chemical Shifts for a 1-Substituted-1H-tetrazole Analog

Nitrogen Atom Predicted Chemical Shift (ppm)
N1 -82.1
N2 -96.5
N3 -2.5
N4 -52.9

Note: Data is representative and adapted from GIAO-B3LYP calculations on 1-phenyl-1H-tetrazole, referenced to nitromethane. conicet.gov.ar

Reaction Pathway and Transition State Modeling for Synthetic Steps

The synthesis of this compound involves the formation of an amide bond between the 4-benzylpiperidine (B145979) and 4-(1H-tetrazol-1-yl)benzoic acid. DFT can be used to model this reaction, identifying the transition state (TS) and calculating the activation energy barrier. This provides insights into the reaction mechanism and kinetics.

The base-catalyzed hydrolysis of amides, a related process, has been studied computationally, revealing that the free energy barrier is influenced by the steric hindrance around the carbonyl group. nih.gov For the amide bond formation, a similar approach can be used to model the nucleophilic attack of the piperidine nitrogen on the activated carboxylic acid. The calculations can help in understanding the role of catalysts and reaction conditions. mdpi.com

Table 4: Representative Activation Free Energies for Amide Bond Formation/Hydrolysis

Reaction Reactants Calculated Activation Free Energy (kcal/mol)
Amide Hydrolysis Formamide + OH- 21.6
Amide Hydrolysis N-methylacetamide + OH- 22.7
Michael Addition Cysteine + Acrylamide 16.8

Note: Data is adapted from DFT studies on analogous reactions to illustrate typical energy barriers. nih.govacs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing a more comprehensive understanding of its conformational landscape and the influence of the solvent environment.

MD simulations track the atomic motions of the molecule by solving Newton's equations of motion. These simulations can reveal the flexibility of different parts of the molecule, such as the piperidine ring, and the characteristic timescales of conformational changes. The Root Mean Square Deviation (RMSD) of the atomic positions is often calculated to assess the stability of the molecule's conformation during the simulation. nih.govgithub.io For piperidine derivatives, MD simulations can show fluctuations that indicate the stability of the chair conformation and the movement of the substituent groups. nih.gov

The solvent environment can significantly impact the conformational preferences of a flexible molecule. nih.govacs.org MD simulations using explicit solvent models (e.g., TIP3P water) can capture the specific interactions between the solute and solvent molecules, such as hydrogen bonding. These simulations allow for the calculation of thermodynamic properties like the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. nih.govnih.gov

Table 5: Representative RMSD Values from MD Simulations of Piperidine-Containing Ligands

System Simulation Time (ns) Average RMSD (Å)
Piperidine-based S1R Ligand 1 50 ~1.5 - 2.0
Piperidine-based S1R Ligand 5 50 ~2.5 - 3.0
Piperidinol-based Mpro Ligand 100 ~12.47

Note: Data is representative and adapted from MD studies on various piperidine-containing ligands to illustrate the range of conformational stability. nih.govnih.gov

Ligand-Based and Structure-Based Computational Approaches

In the context of drug discovery and design, ligand-based and structure-based computational methods can be applied to this compound to predict its potential biological activity.

Ligand-based approaches are used when the structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One common technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. nih.govarabjchem.org For the target molecule, a pharmacophore model might include the aromatic rings of the benzyl and benzoyl groups, the hydrogen bond accepting nitrogens of the tetrazole ring, and a hydrophobic feature corresponding to the piperidine scaffold.

Structure-based approaches are employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known. Molecular docking is a key technique used to predict the preferred binding orientation of the molecule within the target's active site and to estimate the strength of the binding interaction. nih.gov The piperidine and tetrazole moieties are common scaffolds in medicinal chemistry, and docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. arabjchem.orgresearchgate.net

Table 6: Hypothetical Pharmacophore Model for this compound

Feature Description
Aromatic Ring (AR1) Benzyl group
Aromatic Ring (AR2) Benzoyl group
Hydrogen Bond Acceptor (HBA) Nitrogen atoms of the tetrazole ring
Hydrophobic Group (HY) Piperidine ring

Note: This table represents a plausible pharmacophore model based on the chemical features of the molecule.

Molecular Docking and Binding Mode Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to a biological target, such as a protein or enzyme, and is a cornerstone of structure-based drug design.

The binding mode of this analogous compound suggests that the benzyl group of the 4-benzylpiperidine moiety could engage in hydrophobic interactions with residues in a specific pocket of the receptor. The piperidine ring itself often serves as a scaffold, positioning the substituent groups for optimal interactions.

Similarly, molecular docking studies on various tetrazole derivatives have been conducted to elucidate their binding modes with different biological targets. nih.govnih.gov For example, tetrazole-linked benzochromene derivatives have been docked into the ATP binding site of P-glycoprotein to predict their behavior as multi-drug resistance modulators. nih.gov These studies often highlight the ability of the tetrazole ring to participate in various interactions, including hydrogen bonding and π-π stacking, depending on the architecture of the binding site.

Based on these analogous studies, a hypothetical binding mode for this compound could be postulated. The 4-benzyl group would likely occupy a hydrophobic pocket, while the tetrazolyl-benzoyl moiety could engage in a combination of polar and non-polar interactions with the target protein. The precise nature of these interactions would, of course, be dependent on the specific biological target.

Table 1: Illustrative Molecular Docking Data for Structurally Related Compounds

Compound ClassBiological TargetKey Predicted InteractionsReference
Benzylpiperidine-basedSigma Receptor 1 (S1R)Hydrophobic interactions with benzyl group nih.gov
Tetrazole-linked BenzochromenesP-glycoprotein (ATP binding site)Hydrogen bonding, π-π stacking nih.gov
Tetrazole DerivativesDihydrofolate ReductaseHydrogen bonding, hydrophobic interactions nih.gov

Interaction Energy Calculations and Molecular Mechanics Studies

Interaction energy calculations and molecular mechanics studies provide quantitative and qualitative assessments of the forces and energies that govern molecular systems. These methods are crucial for understanding the stability of ligand-receptor complexes and the conformational preferences of molecules.

Interaction energy calculations, often performed as part of molecular docking or molecular dynamics simulations, quantify the strength of the interaction between a ligand and its target. These calculations typically decompose the total interaction energy into various components, such as van der Waals, electrostatic, and hydrogen bonding energies. For this compound, such calculations would be invaluable in identifying the key residues within a binding site that contribute most significantly to the binding affinity.

While specific interaction energy data for the target compound is not available, studies on other piperidine derivatives offer insights into the types of analyses performed. For example, quantum mechanics and molecular mechanics approaches have been used to investigate the metabolism of 4-aminopiperidines by cytochrome P450 enzymes. acs.org These studies calculate activation energies for metabolic reactions and simulate binding modes to understand the molecular basis of their metabolic fate.

Table 2: Representative Applications of Molecular Mechanics in Piperidine Research

Study FocusMethodKey FindingsReference
3D Shape Analysis of Piperidine FragmentsMolecular MechanicsCharacterization of the 3D chemical space occupied by piperidine-based fragments. whiterose.ac.uk
Metabolism of 4-AminopiperidinesQuantum Mechanics/Molecular MechanicsElucidation of the role of specific residues in the enzyme active site in catalysis. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can provide mechanistic hypotheses and guide the design of new, more potent compounds.

QSAR studies on piperidine derivatives have been successfully employed to understand their mechanisms of action against various biological targets. For instance, QSAR models have been developed to correlate the structural features of piperidine derivatives with their cardiotoxicity, providing insights into the molecular properties that may contribute to this off-target effect. nih.gov Another study utilized a fragment-based QSAR approach to design novel piperidine derivatives as inhibitors of the HDM2-p53 interaction, a key target in cancer therapy. researchgate.net

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with variations in the substituents on the benzyl and benzoyl rings. For each compound, a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. These descriptors would then be correlated with a measure of biological activity (e.g., IC50 or Ki values against a specific target) using statistical methods like multiple linear regression or partial least squares.

The resulting QSAR model could reveal, for example, that electron-withdrawing groups on the benzyl ring enhance activity, suggesting a specific electronic interaction with the target. Similarly, the model might indicate an optimal size for the substituent on the tetrazole ring, providing clues about the steric constraints of the binding pocket. Such mechanistic hypotheses, derived from QSAR, are invaluable for rational drug design.

Table 3: Examples of QSAR Studies on Piperidine-Containing Compounds

QSAR Model FocusKey DescriptorsMechanistic Hypothesis GeneratedReference
Cardiotoxicity of Piperidine DerivativesHybrid Optimal DescriptorsCorrelation of specific structural features with potential for cardiotoxicity. nih.gov
Piperidine Derivatives as HDM2 InhibitorsFragment-based DescriptorsIdentification of key fragments contributing to the inhibition of the HDM2-p53 interaction. researchgate.net

Investigation of Biological Activities and Mechanisms in Vitro and Preclinical Models

Target-Specific Mechanistic Studies of 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

The structural components of this compound suggest potential interactions with several enzyme systems.

5α-Reductase: Compounds featuring an N-substituted piperidine (B6355638) core have been evaluated for their inhibitory activity against 5α-reductase isozymes 1 and 2. nih.gov For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrated a wide range of inhibitory potencies against both human and rat enzymes. nih.gov Notably, compounds with bulky substituents on the piperidine nitrogen, such as diphenylacetyl and dicyclohexylacetyl groups, showed significant inhibition. nih.gov Compound 7 in one study, a dicyclohexylacetyl derivative, was a potent inhibitor of the type 2 isozyme with IC50 values of 60 nM and 80 nM for the human and rat enzymes, respectively. nih.gov This suggests that the N-benzoyl portion of this compound is critical for potential interactions with this enzyme.

Acetylcholinesterase (AChE): The 1-benzylpiperidine (B1218667) scaffold is a key feature in several known acetylcholinesterase inhibitors. nih.govmdpi.com Kinetic studies of E2020 (Donepezil), which contains a 1-benzyl-4-piperidylmethyl group, revealed a mixed-type inhibition of AChE. nih.gov The inhibitor dissociation constants for the free enzyme (Kᵢ) and the acetyl-enzyme complex (Kᵢ') for E2020 were found to be significantly lower than other tested compounds, indicating a strong inhibitory effect. nih.gov Similarly, hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines have shown mixed or noncompetitive inhibition kinetics against AChE and butyrylcholinesterase (BuChE). researchgate.net These findings imply that the 4-benzyl-1-benzoylpiperidine structure could interact with AChE, potentially through a mixed-inhibition mechanism.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex crucial for innate immune responses, and its aberrant activation is linked to various inflammatory diseases. nih.gov Upon activation, NLRP3 oligomerizes and recruits proteins to process the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, a process that can lead to a form of inflammatory cell death known as pyroptosis. nih.govnih.gov While direct inhibition of the NLRP3 inflammasome by this compound has not been reported, various small molecules have been developed to target this pathway. researchgate.net The mechanism of such inhibitors often involves preventing the assembly or activation of the inflammasome complex. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound Data is for illustrative purposes based on related compounds, not the subject compound itself.

EnzymeRelated Compound ClassInhibition Data (IC50 / Ki)Inhibition TypeReference
5α-Reductase Type 2 (Human)N-dicyclohexylacetyl-piperidine derivativeIC50 = 60 nMNot Specified nih.gov
Acetylcholinesterase (AChE)1-Benzyl-4-piperidylmethyl derivative (E2020)Low Ki and Ki' values reportedMixed Type nih.gov
Acetylcholinesterase (AChE)α-lipoic acid-amino-1-benzyl piperidine hybridKi = 3.8 µMMixed Type researchgate.net
Butyrylcholinesterase (BuChE)α-lipoic acid-amino-1-benzyl piperidine hybridKi = 7.0 µMNoncompetitive researchgate.net

The benzoylpiperidine and 4-benzylpiperidine (B145979) fragments are considered privileged structures in medicinal chemistry, known to interact with a variety of receptors, particularly within the central nervous system. nih.govmdpi.com

Derivatives of 4-benzylpiperidine have shown high affinity for sigma receptors. nih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent sigma ligand with high affinity and selectivity for the σ1 receptor subtype over the σ2 subtype, exhibiting a Kᵢ value of 0.96 nM for σ1 receptors. nih.gov

Furthermore, the benzoylpiperidine motif is crucial for the activity of ligands targeting serotoninergic and dopaminergic receptors. nih.govmdpi.com Various compounds incorporating a 4-(p-fluorobenzoyl)piperidine moiety have demonstrated high affinity for 5-HT₂ₐ receptors, with some also binding to D₂ receptors. nih.gov The carbonyl group of the benzoylpiperidine is thought to be important for establishing interactions, such as hydrogen bonds, with the target receptor. nih.govmdpi.com Analogues have also been developed as antagonists for the histamine (B1213489) H₃ receptor. nih.gov

Table 2: Receptor Binding Affinities of Structurally Related Piperidine Derivatives Data is for illustrative purposes based on related compounds, not the subject compound itself.

ReceptorRelated CompoundBinding Affinity (Ki / IC50)Reference
Sigma-1 (σ1)4-benzyl-1-(3-iodobenzylsulfonyl)piperidineKi = 0.96 nM nih.gov
Sigma-2 (σ2)4-benzyl-1-(3-iodobenzylsulfonyl)piperidineKi = 91.8 nM nih.gov
Serotonin (B10506) 5-HT2ABenzoylpiperidine derivative 31IC50 = 1.1 nM mdpi.com
Serotonin 5-HT2ABenzoylpiperidine derivative 33IC50 = 2.4 nM mdpi.com

Based on the enzymatic and receptor targets of its structural analogues, this compound could potentially modulate several cellular pathways.

Inhibition of the NLRP3 inflammasome pathway would lead to a downstream reduction in caspase-1 activation and a subsequent decrease in the processing and release of IL-1β and IL-18. nih.govresearchgate.net This modulation would directly impact inflammatory signaling cascades.

Furthermore, compounds with a related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide structure have been shown to modulate the autophagy pathway. nih.gov These agents were found to reduce mTORC1 activity, a key negative regulator of autophagy, and disrupt the autophagic flux, leading to an accumulation of LC3-II, a marker of autophagosome formation. nih.gov This suggests a potential for the subject compound to interfere with cellular recycling and protein degradation pathways.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

SAR studies on analogous series of compounds provide valuable insights into how specific structural features of this compound might contribute to its biological activity.

The N-Acyl Group on the Piperidine Ring: For 5α-reductase inhibitors based on a piperidine scaffold, the nature of the N-acyl substituent is critical for potency. Large, lipophilic groups like diphenylacetyl or dicyclohexylacetyl confer strong inhibitory activity, particularly towards the type 2 isozyme. nih.gov This highlights the importance of the size and conformation of the 4-(1H-tetrazol-1-yl)benzoyl group.

The 4-Benzyl Group on the Piperidine Ring: In sigma receptor ligands, the 4-benzylpiperidine core is a key pharmacophore. researchgate.net The length of the chain connecting the piperidine nitrogen to an aromatic system also influences affinity. nih.gov

Substituents on the Benzoyl Ring: In the context of AChE inhibitors, electron-withdrawing groups (e.g., Cl, F, NO₂) on the benzyl (B1604629) ring of related benzylpiperazine derivatives can enhance inhibitory potency. nih.gov The position of these substituents is also crucial, with ortho and para positions often being favored. nih.gov While the subject compound has a tetrazole substituent, its electronic properties and position on the benzoyl ring are expected to be significant determinants of activity. The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group, which could influence binding interactions. nih.gov

In Vitro Pharmacological Profiling in Cell-Based Assays and Isolated Systems (e.g., cellular pyroptosis inhibition)

In vitro assays using cell lines or isolated systems are essential for characterizing the pharmacological profile of a compound. For a molecule potentially targeting the NLRP3 inflammasome, a key assay would involve measuring the inhibition of cellular pyroptosis and cytokine release.

For example, in human monocytic THP-1 cells, NLRP3 inflammasome activation can be induced by priming with lipopolysaccharide (LPS) followed by a stimulus like nigericin. nih.gov An effective inhibitor would be expected to reduce the subsequent release of IL-1β and IL-18 into the culture supernatant. nih.govresearchgate.net Stapled peptides designed to disrupt the inflammasome component ASC have demonstrated this effect, preventing ASC oligomerization and suppressing caspase-1 activation and IL-1β release without affecting the initial priming signal. nih.gov

Additionally, related structures with a triazole-piperazine core have been screened for cytotoxic activity against various human cancer cell lines, including breast (BT-474, MCF-7), cervical (HeLa), and lung (NCI-H460) cancer cells, revealing IC₅₀ values in the low micromolar range for the most potent analogues. rsc.org

Table 3: In Vitro Activity of Structurally Related Compounds in Cell-Based Assays Data is for illustrative purposes based on related compounds, not the subject compound itself.

AssayCell LineRelated Compound ClassObserved EffectReference
Cytotoxicity (MTT Assay)BT-474 (Breast Cancer)Triazole-piperazine derivativeIC50 = 0.99 µM rsc.org
NLRP3 Inflammasome InhibitionTHP-1 (Human Monocytes)ASC-targeting stapled peptidesSuppression of IL-1β and IL-18 release nih.gov
Antiproliferative ActivityMIA PaCa-2 (Pancreatic Cancer)N-benzyl-pyrazolyl-benzamideSubmicromolar antiproliferative activity nih.gov

Investigation in Preclinical Animal Models for Mechanistic Insights (e.g., anticonvulsant activity in mice focusing on mechanism, not therapeutic effect)

Preclinical animal models are used to investigate the potential mechanisms of action of new chemical entities. The 4-benzylpiperidine core is present in compounds with demonstrated anticonvulsant activity, and the models used to test them can shed light on the underlying mechanisms.

Two common acute seizure models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govbiointerfaceresearch.com

The MES test , which induces tonic-clonic seizures via electrical stimulation, is useful for identifying compounds that prevent seizure spread. nih.gov This mechanism is often associated with the blockade of voltage-gated sodium channels. nih.gov

The scPTZ test uses a chemical convulsant to induce myoclonic seizures and helps identify compounds that can raise the seizure threshold. nih.govbiointerfaceresearch.com Activity in this model often points to mechanisms involving the enhancement of GABAergic neurotransmission. nih.gov

Studies on piperine, a piperidine alkaloid, showed it delayed the onset of tonic-clonic convulsions in the pentylenetetrazole test and suggested that Na⁺ channel antagonism contributes to its anticonvulsant mechanism. nih.gov Other novel compounds have shown potent activity in the MES and 6 Hz seizure tests, with further investigation pointing to interactions with voltage-sensitive sodium and L-type calcium channels as the probable molecular mechanism. mdpi.com Therefore, if this compound were to exhibit anticonvulsant properties, these models would be instrumental in determining whether its primary mechanism involves preventing seizure spread or raising the seizure threshold.

Bioisosterism of the Tetrazole Moiety (e.g., as a carboxylic acid mimetic) and its Mechanistic Implications

In the structure of this compound, the 1H-tetrazole ring serves as a bioisostere for a carboxylic acid functional group. This strategic substitution is a common practice in medicinal chemistry aimed at optimizing the physicochemical and pharmacokinetic properties of a drug candidate. Bioisosteres are functional groups or molecules that possess similar chemical and physical characteristics, which can elicit a comparable biological response. The replacement of a carboxylic acid with a tetrazole ring is particularly prevalent due to the similarities in their acidic nature and steric profiles.

The rationale behind this bioisosteric replacement lies in the comparable pKa values of the two functional groups. The acidity of the N-H proton in a 5-substituted tetrazole is similar to that of the proton in a carboxylic acid, allowing the tetrazole to exist as an anion at physiological pH, much like a carboxylate. This anionic character is often crucial for the interaction of the molecule with its biological target, for instance, by forming key ionic bonds or hydrogen bonds with receptor sites.

Another significant mechanistic implication of this bioisosteric substitution is the enhanced metabolic stability of the tetrazole group compared to a carboxylic acid. Carboxylic acids are susceptible to phase II metabolic reactions, particularly glucuronidation, which can lead to rapid clearance of the compound from the body. The tetrazole ring is generally resistant to such metabolic transformations, which can result in a longer biological half-life and improved pharmacokinetic profile.

The following table summarizes the key comparative properties of the tetrazole and carboxylic acid functional groups, providing a clear rationale for the use of the tetrazole moiety as a carboxylic acid mimetic in drug design.

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Mechanistic Implication for this compound
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.0Similar anionic character at physiological pH, allowing for comparable ionic interactions with biological targets.
Geometry PlanarPlanarSimilar spatial arrangement, enabling a good fit into the same binding pocket.
Hydrogen Bonding Acts as both H-bond donor and acceptor.Acts primarily as an H-bond acceptor (all four nitrogen atoms).Can form similar hydrogen bond networks with receptor active sites.
Lipophilicity LowerHigherMay enhance membrane permeability and oral bioavailability.
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways.Generally more resistant to metabolic degradation.Potentially longer duration of action and improved pharmacokinetic profile.
Size SmallerLargerMay provide additional van der Waals interactions or lead to steric hindrance, depending on the specific binding site.

Potential Applications in Chemical Biology Research

Development as Chemical Probes for Cellular and Molecular Processes

There is no specific information available in the reviewed literature regarding the development or use of 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine as a chemical probe. Chemical probes are powerful tools for dissecting cellular and molecular processes, and while molecules with similar substructures, such as benzylpiperazine derivatives, have been developed for such purposes, no such research has been published for the compound nih.gov.

Contribution to Understanding Fundamental Biological Pathways (e.g., protein-ligand recognition)

While the study of protein-ligand recognition is a fundamental aspect of chemical biology, there are no specific studies that utilize this compound to understand these interactions. The tetrazole moiety is known to participate in hydrogen bonding within protein active sites, and the benzoylpiperidine structure is crucial for the activity of some receptor ligands nih.govresearchgate.net. However, without experimental or computational studies on the complete molecule of this compound, any discussion of its contribution to understanding biological pathways would be speculative.

Future Research Directions and Remaining Challenges for 4 Benzyl 1 4 1h Tetrazol 1 Yl Benzoyl Piperidine

Advancements in Stereoselective Synthesis and Scalability

A primary challenge in the development of substituted piperidines is the control of stereochemistry, as different stereoisomers can exhibit vastly different pharmacological activities. Future research must focus on developing efficient, stereoselective synthetic routes to 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine.

Stereoselective Synthesis: Current methods for creating substituted piperidines often result in racemic mixtures. Inspired by biosynthetic pathways, novel strategies such as three-component vinylogous Mannich-type reactions could provide a practical approach to assembling multi-substituted chiral piperidines. rsc.org Similarly, catalytic enantioselective methods, like the rhodium-catalyzed carbometalation of dihydropyridines, offer a pathway to enantioenriched piperidine (B6355638) precursors that could be adapted for the target molecule. acs.org The development of such methods would be a significant leap forward, enabling the synthesis of specific enantiomers for precise biological evaluation. rsc.orgnih.govresearchgate.net

Table 1: Key Challenges and Future Approaches in Synthesis

ChallengeFuture Research DirectionPotential MethodologiesAnticipated Outcome
Control of StereochemistryDevelop enantioselective synthetic routesAsymmetric catalysis, chiral auxiliaries, biosynthetic-inspired multicomponent reactions rsc.orgacs.orgIsolation of pure stereoisomers for specific pharmacological testing
Process ScalabilityDesign efficient, high-yield, large-scale synthesisFlow chemistry, novel tetrazole building blocks, optimized multicomponent reactions beilstein-journals.orgresearchgate.netEconomically viable production for advanced studies

Deeper Elucidation of Molecular Interaction Mechanisms

Understanding precisely how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. The tetrazole ring, acting as a bioisostere of a carboxylate, can form distinct hydrogen bond networks compared to its counterpart. nih.govnih.gov

Future research should employ a combination of biophysical and computational techniques to map these interactions. X-ray crystallography of the compound bound to its target protein(s) would provide the definitive binding mode. In the absence of crystal structures, molecular docking and molecular dynamics (MD) simulations can predict binding poses and assess their stability. nih.govresearchgate.netrsc.org Such computational studies can reveal key amino acid residues that interact with the benzyl (B1604629), piperidine, and tetrazole moieties, guiding the design of analogs with improved affinity and selectivity. nih.govnih.govscielo.br Comparing the binding mode of the tetrazole with that of a corresponding carboxylic acid analogue could yield valuable insights into the structural basis of its bioisosterism. nih.gov

Exploration of Novel Biological Targets through High-Throughput Screening for Probe Discovery

The structural motifs within this compound suggest it may interact with a range of biological targets. The benzylpiperidine core, for instance, is found in ligands for numerous receptors, including opioid and sigma receptors. nih.govnih.gov To uncover the full therapeutic potential and possible off-target effects, a systematic exploration of its biological targets is necessary.

High-throughput screening (HTS) campaigns against large panels of receptors, enzymes, and ion channels are a critical next step. nuvisan.com This can identify both primary targets and potential secondary pharmacology that might be beneficial or detrimental. Furthermore, developing the compound into a chemical probe, for example by creating a radiolabeled or fluorescently tagged version, could facilitate target identification and validation studies. chemrxiv.org Fragment-based screening approaches, where the individual moieties (benzylpiperidine, tetrazolyl-benzoyl) are screened, could also help deconstruct which parts of the molecule are key for binding to different targets. beilstein-journals.org

Development of Predictive Computational Models for Structure-Mechanism Relationships

To accelerate the optimization of this chemical scaffold, the development of predictive computational models is essential. Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical correlations between the structural features of a series of analogs and their biological activity. nih.govnih.gov

By synthesizing and testing a library of derivatives of this compound with systematic modifications to each part of the molecule, a robust QSAR model can be built. tandfonline.comresearchgate.net Such models, which can range from multiple linear regression to more complex machine learning algorithms, can then be used to predict the activity of virtual compounds before committing to their synthesis. nih.govresearchgate.net This in silico screening approach saves significant time and resources. Integrating QSAR with molecular docking can provide a more holistic understanding, linking specific structural properties to key interactions in the target's binding site, thereby elucidating the structure-mechanism relationship. bethel.eduresearchgate.net

Table 2: Computational Approaches for Future Investigation

MethodologyObjectiveExpected Outcome
Molecular Docking & MD SimulationsPredict and validate binding modes at target sites rsc.orgscielo.brmdpi.comIdentification of key intermolecular interactions (H-bonds, hydrophobic contacts)
QSAR ModelingEstablish correlation between chemical structure and biological activity nih.govtandfonline.comA predictive model to guide the design of more potent and selective analogs
Pharmacophore ModelingIdentify essential 3D features required for biological activityA 3D template for virtual screening of compound libraries to find novel hits mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound beyond its direct interaction with a primary target, an integrated multi-omics approach is required. mdpi.com Analyzing the effects of the compound on the transcriptome, proteome, and metabolome can reveal downstream signaling pathways and cellular processes that are modulated upon its administration. nih.govthermofisher.com

This systems-level perspective is invaluable for understanding the compound's complete mechanism of action, identifying biomarkers of response, and anticipating potential side effects. nih.gov For example, transcriptomic analysis (RNA-seq) can show which genes are up- or down-regulated, while proteomics can confirm changes at the protein level. mdpi.com Metabolomics can reveal shifts in cellular metabolism, providing a functional readout of the compound's effects. nih.gov Integrating these diverse datasets can help construct regulatory networks and provide a holistic view of the compound's biological activity, which is far more informative than single-target-based assays alone. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine?

  • Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, a modified procedure involves reacting 4-azidobenzoyl derivatives with terminal alkynes (e.g., benzyl-substituted piperidine precursors) in a THF:acetone solvent system under reflux, using CuI as a catalyst . Alternatively, benzoylation of the piperidine nitrogen with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base (e.g., DIPEA) in dichloromethane (DCM) is reported for analogous compounds . Optimization of reaction time (typically 24–48 hours) and purification via flash chromatography or crystallization is critical for yield improvement.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyl, tetrazole, and benzoyl groups).
  • HPLC (≥98% purity threshold) to assess purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • FT-IR to verify functional groups (e.g., tetrazole C=N stretching at ~1450 cm⁻¹) .

Q. What structural features influence the compound’s reactivity or biological activity?

  • Answer: The tetrazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the benzoyl group provides π-π stacking potential. The benzyl substituent on the piperidine nitrogen modulates lipophilicity, impacting membrane permeability. Substitution at the tetrazole’s 1-position (vs. 2-position) alters electronic properties and steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?

  • Answer: Systematic modifications include:

  • Tetrazole replacement with other bioisosteres (e.g., carboxylate, sulfonamide) to compare binding affinity.
  • Benzyl group derivatization (e.g., halogenation, methoxy substitution) to probe hydrophobic interactions.
  • Piperidine ring constraints (e.g., spirocyclic or fused rings) to assess conformational flexibility .
  • Docking simulations (AutoDock Vina, Schrödinger) using crystallographic target data to prioritize synthetic targets .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic (PK) properties?

  • Answer: Use SwissADME or pkCSM to predict logP, solubility, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) can model blood-brain barrier penetration. Quantum mechanical calculations (Gaussian, ORCA) assess tetrazole tautomer stability under physiological conditions .

Q. How do solvent and temperature affect the stability of this compound?

  • Answer: Stability studies in DMSO (common stock solvent) show negligible degradation at –20°C for 6 months. In aqueous buffers (pH 7.4), hydrolytic degradation of the benzoyl group may occur at >40°C. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Recommendations:

  • Reproduce assays with rigorously purified batches (HPLC >99%).
  • Validate target engagement using SPR or thermal shift assays.
  • Cross-reference with orthogonal models (e.g., cell-free vs. cell-based assays) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Answer:

  • Flow chemistry for CuAAC reactions to enhance heat/mass transfer.
  • Alternative catalysts (e.g., Ru-based) for milder conditions.
  • Design of Experiments (DoE) to optimize solvent/base ratios and minimize byproducts .

Methodological Notes

  • Data Management: Use chemical software (e.g., ChemAxon, Dotmatics) for reaction data curation and reproducibility tracking .
  • Ethical Reporting: Adhere to APA standards for experimental reproducibility, including detailed synthetic protocols and raw spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.